molecular formula C9H19ClN2O2 B1457865 N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride CAS No. 1384430-00-5

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Número de catálogo: B1457865
Número CAS: 1384430-00-5
Peso molecular: 222.71 g/mol
Clave InChI: KODUVRNWQISPQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural and Functional Overview

This compound exhibits a distinctive molecular architecture characterized by the presence of a six-membered piperidine ring connected through an ether linkage to an acetamide group bearing two methyl substituents on the nitrogen atom. The molecular formula of the hydrochloride salt is C₉H₁₉ClN₂O₂, with a molecular weight of 222.71 grams per mole, while the free base form possesses the formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 grams per mole. The structural identification of this compound is established through multiple analytical parameters, including its SMILES notation CN(C)C(=O)COC1CCNCC1 for the free base and the corresponding InChI identifier InChI=1S/C9H18N2O2/c1-11(2)9(12)7-13-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3.

The compound's three-dimensional structure reveals important conformational features that influence its chemical behavior and potential biological activity. The piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings, while the ether oxygen at the 4-position provides a flexible linkage to the acetamide moiety. The dimethylamino group attached to the carbonyl carbon contributes to the compound's electron distribution and affects its reactivity patterns. Spectroscopic analysis using nuclear magnetic resonance techniques has provided detailed insights into the compound's structural characteristics, with proton nuclear magnetic resonance data revealing distinct chemical shifts for the various proton environments within the molecule.

The compound demonstrates specific physical properties that are characteristic of its structural composition. It typically appears as a white to off-white crystalline powder in its hydrochloride salt form, with enhanced stability compared to the free base. The presence of the hydrochloride counterion significantly improves the compound's water solubility, making it more suitable for various research applications and potential pharmaceutical formulations. Mass spectrometric analysis has revealed predicted collision cross sections for various molecular adducts, providing valuable information for analytical identification and characterization purposes.

Physical Property Value Reference
Molecular Weight (HCl salt) 222.71 g/mol
Molecular Weight (free base) 186.25 g/mol
Physical Form Powder
Purity (commercial) 95%
Storage Temperature Room Temperature

Historical Context and Research Significance

The development and characterization of this compound emerged from broader research efforts focused on piperidine-based pharmaceutical compounds and their potential therapeutic applications. The compound gained particular significance through its identification as a potential calcium channel blocker, as documented in patent literature describing N-piperidinyl acetamide derivatives with calcium channel blocking properties. This research direction reflects the ongoing scientific interest in developing selective calcium channel modulators for treating various medical conditions characterized by unwanted calcium channel activity.

The synthetic methodology for producing this compound has been refined through systematic research efforts, with documented synthetic routes demonstrating the preparation of the free base through catalytic hydrogenation processes. The reported synthetic procedure involves the use of benzyl 4-(2-(dimethylamino)-2-oxoethoxy)piperidine-1-carboxylate as a starting material, which undergoes palladium-catalyzed hydrogenation in ethanol under hydrogen atmosphere for three hours, yielding the desired product with a reported yield of 57.3 percent. This synthetic approach represents a practical and efficient method for obtaining the compound in sufficient quantities for research purposes.

The compound's research significance extends beyond its potential therapeutic applications to include its utility as a synthetic intermediate in organic chemistry. The presence of multiple functional groups within its structure makes it a valuable building block for the synthesis of more complex molecular architectures. The piperidine ring system, in particular, serves as a versatile scaffold that can be further modified through various chemical transformations to generate derivatives with potentially enhanced or modified properties. Research efforts have explored the compound's role in structure-activity relationship studies, where modifications to different parts of the molecule provide insights into the structural requirements for biological activity.

Contemporary research applications have demonstrated the compound's utility in medicinal chemistry research programs focused on developing novel therapeutic agents. The molecular framework provides researchers with opportunities to investigate the relationship between structural features and biological activity, particularly in the context of calcium channel modulation and related pharmacological targets. The compound's inclusion in various chemical databases and commercial availability from multiple suppliers indicates its recognized value within the research community.

Terminology and Nomenclature Standards

The nomenclature of this compound follows established chemical naming conventions that accurately describe its structural features and composition. The International Union of Pure and Applied Chemistry name for the compound is N,N-dimethyl-2-(4-piperidinyloxy)acetamide hydrochloride, which systematically describes each component of the molecular structure. This naming system begins with the acetamide portion, indicating the presence of a carbonyl group attached to nitrogen, followed by the dimethyl substituents on the nitrogen atom, and concludes with the description of the ether-linked piperidine ring system.

The compound is assigned multiple identification numbers that serve as unique identifiers within various chemical databases and registration systems. The Chemical Abstracts Service registry number for the hydrochloride salt is 1384430-00-5, while the free base form carries the registry number 880361-97-7. Additionally, the compound is catalogued in the Cambridge Structural Database with the identifier MFCD22056519, providing researchers with a standardized reference for accessing structural and property information. The PubChem database assigns the compound identification number 43346284 for the free base form, facilitating cross-referencing across different chemical information systems.

The molecular representation using Simplified Molecular Input Line Entry System notation provides a text-based description of the compound's structure that can be processed by chemical software applications. For the free base, the SMILES notation is CN(C)C(=O)COC1CCNCC1, while the hydrochloride salt is represented as CN(C)C(=O)COC1CCNCC1.Cl, indicating the presence of the chloride counterion. The International Chemical Identifier provides an even more detailed structural description, with the InChI key KODUVRNWQISPQT-UHFFFAOYSA-N serving as a unique molecular fingerprint for database searches and compound identification.

Identifier Type Value Form Reference
CAS Registry Number 1384430-00-5 Hydrochloride salt
CAS Registry Number 880361-97-7 Free base
MDL Number MFCD22056519 Hydrochloride salt
PubChem CID 43346284 Free base
InChI Key KODUVRNWQISPQT-UHFFFAOYSA-N Hydrochloride salt

Propiedades

IUPAC Name

N,N-dimethyl-2-piperidin-4-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)7-13-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODUVRNWQISPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Drug Development

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride has shown promise in drug synthesis, particularly as a precursor or intermediate in the development of pharmaceuticals targeting various biological pathways. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Pharmacological Studies

Preliminary studies indicate that this compound may influence cholinergic and adrenergic pathways due to its structural components. This interaction profile positions it as a candidate for further investigation in pharmacological research aimed at developing analgesics or treatments for conditions such as anxiety and depression.

Case Study: Neuropharmacological Effects

Research has indicated that this compound interacts with specific receptors involved in neurotransmission. For instance, studies focusing on its binding affinity to cholinergic receptors reveal potential mechanisms through which the compound may modulate neurotransmission, suggesting applications in treating cognitive disorders .

Case Study: Anticoagulant Activity

In related research, derivatives of compounds similar to this compound have been evaluated for their anticoagulant properties. These studies suggest that modifications to the piperidine structure can enhance efficacy while reducing toxicity, indicating a pathway for developing safer anticoagulant agents based on this scaffold .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pharmacological Activity

  • Compounds 6b, 6c, 6d: Potent inhibitors of soluble epoxide hydrolase (sEH), a target for anti-inflammatory and cardiovascular therapies.

Analytical Characterization

Common techniques for structural validation include:

  • IR/NMR Spectroscopy : Used for all compounds in to confirm sulfonyl and acetamide groups .
  • Melting Points : Reported for 6b (172–173°C), indicating high purity .

Regulatory and Commercial Status

  • Analogues :
    • N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide·HCl : Available from Hairui Chem, highlighting its viability as a research chemical .
    • 2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide·HCl : Marketed by BIOFOUNT as a pharmaceutical intermediate .

Impurity Profiles

Pharmaceutical impurities for acetamide derivatives are rigorously monitored:

  • Impurity Standards : Hydrogen fumarate/succinate salts are common counterions for acetamide impurities, as seen in .

Métodos De Preparación

General Synthetic Strategy

The synthesis of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride typically involves the formation of the ether linkage between the piperidine ring and the acetamide group, followed by conversion to the hydrochloride salt. The key steps are:

  • Alkylation or etherification of the piperidine derivative at the 4-position.
  • Introduction of the N,N-dimethylacetamide moiety.
  • Conversion of the free base to the hydrochloride salt for enhanced stability and solubility.

This approach ensures high purity and yield, suitable for pharmaceutical applications.

Detailed Preparation Route

Step 1: Synthesis of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide (Free Base)

  • Starting from a protected piperidine derivative such as Benzyl 4-(2-(dimethylamino)-2-oxoethoxy)piperidine-1-carboxylate.
  • The benzyl protecting group is removed via catalytic hydrogenation using palladium on activated charcoal as a catalyst.
  • The reaction is carried out in ethanol under a hydrogen atmosphere for approximately 3 hours.
  • After completion, the catalyst is filtered off, and the solvent is evaporated.
  • The crude product is purified by vacuum distillation at 0.5 mBar, collecting fractions distilling at around 90°C.
  • Yield reported: approximately 57.3%.

Reaction Conditions Summary:

Parameter Details
Starting material Benzyl 4-(2-(dimethylamino)-2-oxoethoxy)piperidine-1-carboxylate
Catalyst Palladium on activated charcoal (10% w/w of substrate)
Solvent Ethanol
Temperature Room temperature (hydrogen atmosphere)
Reaction time 3 hours
Purification Vacuum distillation at 0.5 mBar, 90°C
Yield 57.3%

Step 2: Formation of Hydrochloride Salt

  • The free base N,N-dimethyl-2-(piperidin-4-yloxy)acetamide is treated with hydrochloric acid to form the hydrochloride salt.
  • This salt formation improves the compound's chemical stability and aqueous solubility.
  • The hydrochloride salt is typically isolated by precipitation or crystallization from suitable solvents.

Alternative Synthetic Considerations

  • Coupling reactions using appropriate coupling agents can facilitate the formation of the piperidinyl ether from piperidine and acyl chlorides or anhydrides, which may be an alternative route to the compound or its intermediates.
  • The acetamide moiety allows for nucleophilic substitution reactions, and the piperidine ring can undergo alkylation or acylation, offering flexibility in synthetic modifications.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Outcome/Yield Notes
1 Catalytic hydrogenation Benzyl-protected intermediate, Pd/C, H2, EtOH, 3 h Free base, 57.3% yield Removal of benzyl protecting group
2 Vacuum distillation 0.5 mBar, ~90°C Purified free base Isolation of product
3 Salt formation Treatment with HCl Hydrochloride salt Enhanced solubility and stability

Research Findings and Practical Notes

  • The catalytic hydrogenation step is critical for clean deprotection without affecting other functional groups.
  • Vacuum distillation under reduced pressure prevents thermal decomposition and allows isolation of the pure compound as a colorless oil.
  • Conversion to the hydrochloride salt is a common pharmaceutical practice to improve handling and formulation properties.
  • The synthetic route described is reproducible and scalable, suitable for research and development settings.

Q & A

Q. Advanced

Parameter Optimization : Adjust force fields (e.g., AMBER vs. CHARMM) to better model piperidinyl-acetamide torsional angles .

Solvent Effects : Include explicit water molecules in molecular dynamics simulations to account for solvation .

Experimental Validation : Use site-directed mutagenesis (e.g., D155A in 5-HT2A) to confirm predicted binding residues .

What analytical strategies are used to assess purity and detect impurities?

Q. Basic

Technique Parameters Purpose
HPLC-UV C18 column, 0.1% TFA gradient, 254 nmQuantify main peak (>98% purity)
LC-MS ESI+ mode, m/z 243.17Detect trace impurities (e.g., des-methyl analog)
TGA/DSC Heating rate 10°C/min, N2_2 atmosphereConfirm salt stability (<2% weight loss up to 150°C)

How should in vivo studies be designed to validate in vitro pharmacological data?

Q. Advanced

Dose Selection : Use pharmacokinetic (PK) data (e.g., Cmax_{max} = 1.2 µM at 10 mg/kg IV in rats) to align doses with in vitro IC50_{50} values .

Behavioral Models : Test in PCP-induced hyperactivity (rodent model) with clozapine as a positive control .

Toxicity Screening : Monitor catalepsy (bar test) and locomotor activity to exclude off-target D2/H1 receptor effects .

What are common synthetic impurities, and how are they characterized?

Q. Basic

  • Des-Methyl Impurity : Formed via incomplete dimethylation. Detect via LC-MS (m/z 215.10) and 1^1H NMR (absence of N-CH3_3 at δ 2.8–3.0 ppm) .
  • Hydrolyzed Product : 2-(Piperidin-4-yloxy)acetic acid from ester cleavage. Identify by IR (broad -OH stretch at 3200 cm1^{-1}) .
  • Resolution : Use ion-pair chromatography (0.01 M heptanesulfonate) to separate charged impurities .

How can molecular docking parameters be optimized for this compound’s receptor interactions?

Q. Advanced

Grid Box Placement : Center on 5-HT2A transmembrane domain (coordinates: x=15.2, y=−4.5, z=22.1) .

Ligand Flexibility : Allow rotation of the piperidinyl-oxy bond and acetamide torsion angles during docking .

Scoring Functions : Compare AutoDock Vina vs. Glide SP scores to prioritize poses with hydrogen bonds to Ser159 and hydrophobic contacts to Phe339 .

Notes

  • Citations : Ensure all methodologies are cross-validated with orthogonal techniques (e.g., NMR + X-ray).
  • Advanced Research : Prioritize structure-activity relationship (SAR) studies to enhance bioavailability and receptor selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.